molecular formula C30H48P2 B1609242 1,2-Bis(dicyclohexylphosphino)benzene CAS No. 215951-96-5

1,2-Bis(dicyclohexylphosphino)benzene

Cat. No.: B1609242
CAS No.: 215951-96-5
M. Wt: 470.6 g/mol
InChI Key: DZNBZPKZOBDXEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(dicyclohexylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with dicyclohexylphosphine in the presence of a base such as n-butyllithium . The reaction typically proceeds as follows:

C6H4(Br)2+2P(C6H11)2C6H4(P(C6H11)2)2+2Br\text{C}_6\text{H}_4(\text{Br})_2 + 2 \text{P}(\text{C}_6\text{H}_{11})_2 \rightarrow \text{C}_6\text{H}_4(\text{P}(\text{C}_6\text{H}_{11})_2)_2 + 2 \text{Br}^- C6​H4​(Br)2​+2P(C6​H11​)2​→C6​H4​(P(C6​H11​)2​)2​+2Br−

Industrial Production Methods:

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process[4][4].

Chemical Reactions Analysis

Types of Reactions:

1,2-Bis(dicyclohexylphosphino)benzene undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1,2-Bis(dicyclohexylphosphino)benzene exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s bulky dicyclohexyl groups provide steric protection, preventing unwanted side reactions .

Comparison with Similar Compounds

Uniqueness:

1,2-Bis(dicyclohexylphosphino)benzene is unique due to its specific steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal complexes it forms. This makes it particularly valuable in catalytic applications where selectivity is crucial .

Properties

IUPAC Name

dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNBZPKZOBDXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409370
Record name 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215951-96-5
Record name 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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